molecular formula C24H27N3O2 B5511778 N-(2,5-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(2,5-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B5511778
M. Wt: 389.5 g/mol
InChI Key: WUPCAUZHTSONQR-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a useful research compound. Its molecular formula is C24H27N3O2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.21032711 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application of Piperazine Derivatives

  • Research on piperazine derivatives has demonstrated their versatility in the synthesis of complex molecules. For example, a study by Hattori and Kinoshita (1979) on the synthesis of polyamides containing theophylline and thymine revealed that piperazine derivatives could be used to create polymers with potential applications in drug delivery systems and biomaterials (Hattori & Kinoshita, 1979).

Novel Benzodifuranyl, Triazines, Oxadiazepines, and Thiazolopyrimidines

  • A study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone explored their potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant COX-2 inhibitory activity, suggesting their potential use in developing new therapeutics for inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Fluorescence and Antimicrobial Studies of Metal Dithiocarbamate Complexes

  • The synthesis and study of mononuclear transition metal dithiocarbamate complexes bearing pendant 2-chloro-3-amino-1,4-naphthoquinone groups revealed medium to very strong fluorescence emission bands and showed broad-spectrum antimicrobial activity. This work highlights the potential of such complexes in fluorescence-based applications and as novel antimicrobial agents (Verma & Singh, 2015).

Organic Crystal Engineering

  • Studies in organic crystal engineering with 1,4-piperazine-2,5-diones have provided insights into the hydrogen-bond association of specific cyclic compounds. These studies contribute to our understanding of molecular interactions and the design of materials with tailored properties (Weatherhead-Kloster et al., 2005).

Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes

  • Research on cyclic methoxyphenyltriazaalkanes demonstrated that their structure influences cardiotropic actions. Specifically, compounds such as 1-(2,4-dimethoxybenzyl)-4{2-[2,4-dimethoxybenzyl)amino]ethyl}piperazin-2,3-dione showed significant antiarrhythmic activity, indicating potential applications in cardiovascular therapeutics (Mokrov et al., 2019).

Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-28-22-10-11-24(29-2)21(16-22)17-25-27-14-12-26(13-15-27)18-20-8-5-7-19-6-3-4-9-23(19)20/h3-11,16-17H,12-15,18H2,1-2H3/b25-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPCAUZHTSONQR-KOEQRZSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.